molecular formula C24H22ClIN4O3 B11699422 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11699422
M. Wt: 576.8 g/mol
InChI Key: PHNXIUGHDMQXJB-KVSWJAHQSA-N
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Description

2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, iodo, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the hydrazone intermediate: This involves the reaction of a hydrazine derivative with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the iodo and methoxy groups: This can be achieved through electrophilic aromatic substitution reactions using iodine and methoxy reagents.

    Coupling reactions: The final step involves coupling the intermediate with a pyridine derivative under conditions that promote the formation of the desired carbon-nitrogen bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE: shares similarities with other hydrazone derivatives and pyridine-based compounds.

Uniqueness

    Structural Uniqueness: The presence of multiple functional groups, such as methoxy, iodo, and chlorophenyl groups, makes this compound unique compared to other similar compounds.

    Functional Properties: Its unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H22ClIN4O3

Molecular Weight

576.8 g/mol

IUPAC Name

2-[(2E)-2-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C24H22ClIN4O3/c1-15-8-18(14-31-2)20(11-27)24(29-15)30-28-12-17-9-21(26)23(22(10-17)32-3)33-13-16-4-6-19(25)7-5-16/h4-10,12H,13-14H2,1-3H3,(H,29,30)/b28-12+

InChI Key

PHNXIUGHDMQXJB-KVSWJAHQSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)Cl)OC)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)Cl)OC)C#N)COC

Origin of Product

United States

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